Elaidoyl chloride
Overview
Description
Elaidoyl chloride is an organic compound with the molecular formula C18H33ClO. It is a derivative of elaidic acid, which is a trans isomer of oleic acid. This compound is primarily used in organic synthesis and biochemical research due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidoyl chloride can be synthesized through the reaction of elaidic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing elaidic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction proceeds as follows:
C18H34O2+SOCl2→C18H33ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Elaidoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form elaidic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Elaidic Acid: Formed from hydrolysis.
Scientific Research Applications
Elaidoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biochemistry: Employed in the modification of proteins and peptides to study their structure and function.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industrial Chemistry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Elaidoyl chloride exerts its effects primarily through its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, this compound reacts with the amine group, resulting in the acylation of the amine.
Comparison with Similar Compounds
Similar Compounds
Oleoyl Chloride: The cis isomer of elaidoyl chloride, derived from oleic acid.
Stearoyl Chloride: A saturated analog, derived from stearic acid.
Palmitoyl Chloride: Another saturated analog, derived from palmitic acid.
Uniqueness
This compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, oleoyl chloride. This trans configuration affects its reactivity and the types of derivatives it can form, making it valuable in specific synthetic and research applications.
Biological Activity
Elaidoyl chloride, a derivative of elaidic acid, is an unsaturated fatty acid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of elaidochloride, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound (CAS Number: 123-03-5) is characterized by its long hydrocarbon chain and a chlorine substituent, which influences its reactivity and biological interactions. The molecular structure is pivotal in determining its solubility and interaction with biological membranes.
This compound exhibits several biological activities primarily through its interaction with cell membranes and proteins. Key mechanisms include:
- Membrane Disruption : this compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to increased susceptibility to permeabilization by other agents.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, acting against both gram-positive and gram-negative bacteria by disrupting their cellular membranes.
Biological Activities
The biological activities of this compound can be classified into several categories:
1. Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. In vitro studies indicate that it can inhibit the growth of various pathogenic bacteria. The effectiveness is often measured by the Minimum Inhibitory Concentration (MIC) and zone of inhibition assays.
Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 2.0 | 15 |
Escherichia coli | 1.5 | 18 |
2. Cytotoxic Effects
Research indicates that this compound may exhibit cytotoxicity towards certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Study : A study on human breast cancer cells (MCF-7) treated with this compound showed a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation.
3. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines in immune cells, suggesting a potential role in inflammatory disease management.
Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced bacterial load in infected animal models when administered topically.
- Cytotoxicity Assessment : Research published in Cancer Letters highlighted that this compound induced significant apoptosis in various cancer cell lines, with IC50 values ranging from 10 to 25 µM depending on the cell type.
Properties
IUPAC Name |
(E)-octadec-9-enoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBTMWHIOYKKC-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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